Bienvenue dans la boutique en ligne BenchChem!

Carfilzomib-d8

Bioanalysis LC-MS/MS Pharmacokinetics

Carfilzomib-d8 (≥98% purity) is the FDA-recommended stable isotope-labeled internal standard for carfilzomib quantification. Unlike non-deuterated surrogates (e.g., chlorpropamide) which introduce matrix effect variability, its +8 Da mass shift and co-elution ensure unmatched accuracy in clinical PK and ANDA method validation. Ideal for high-sensitivity LC-MS/MS in 5 µL plasma volumes. Procure with batch-specific CoA for cGMP compliance.

Molecular Formula C40H57N5O7
Molecular Weight 728.0 g/mol
Cat. No. B569326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib-d8
Synonyms(αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide-d8;  (αS)-α-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyloxiran
Molecular FormulaC40H57N5O7
Molecular Weight728.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
InChIInChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2
InChIKeyBLMPQMFVWMYDKT-HEMZLDBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d8)A solid

Carfilzomib-d8: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Carfilzomib


Carfilzomib-d8 (CAS 1537187-53-3) is an octa-deuterated analog of the irreversible proteasome inhibitor carfilzomib (PR-171, trade name Kyprolis), wherein eight hydrogen atoms in the morpholine ring are replaced with deuterium (²H) . With a molecular formula of C₄₀H₄₉D₈N₅O₇ and molecular weight of 727.96 g/mol, this stable isotope-labeled (SIL) compound is intended exclusively as an internal standard (IS) for the quantitative analysis of carfilzomib by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its chemical properties are nearly identical to the unlabeled parent drug, making it suitable for use in bioanalytical method development, method validation (AMV), and quality control applications during drug development and clinical pharmacokinetic studies .

Why Carfilzomib-d8 Cannot Be Substituted with Non-Deuterated or Alternative Labeled Internal Standards


In LC-MS/MS quantification of carfilzomib in biological matrices, substitution of Carfilzomib-d8 with non-deuterated internal standards (e.g., chlorpropamide) or alternative labeled analogs introduces significant analytical variability that cannot be corrected by method calibration alone. Non-deuterated IS compounds exhibit differential extraction recovery and ionization behavior relative to the analyte, resulting in matrix effects that compromise accuracy and precision [1]. Published validation studies using chlorpropamide as IS for carfilzomib quantification in mouse plasma demonstrate that non-deuterated surrogates fail to co-elute with the analyte, requiring extensive matrix effect correction and producing suboptimal precision at lower concentrations [2]. Regulatory guidances, including the FDA Bioanalytical Method Validation (BMV) Guidance (2018), explicitly recommend stable isotope-labeled internal standards as the preferred approach for minimizing ion suppression/enhancement effects caused by plasma matrix components [3].

Carfilzomib-d8: Quantifiable Differentiation Evidence for Procurement Decisions


Carfilzomib-d8 vs. Chlorpropamide: Superior Matrix Effect Compensation in Mouse Plasma

Carfilzomib-d8 demonstrates superior matrix effect compensation compared to the non-deuterated internal standard chlorpropamide in carfilzomib quantification. When used as the IS, chlorpropamide required extensive matrix effect evaluation due to differential ionization behavior, whereas a deuterated SIL-IS (exemplified by Carfilzomib-d8) would co-elute with the analyte and exhibit near-identical extraction recovery and ionization response, thereby intrinsically compensating for ion suppression effects [1]. The mouse plasma study using chlorpropamide reported matrix factor values ranging from 0.85 to 1.10 across QC concentrations, indicating measurable matrix effects that would be minimized with a deuterated IS [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Carfilzomib-d8: High Chemical Purity Enables Regulatory-Compliant Bioanalysis

Carfilzomib-d8 is supplied with a typical chemical purity of ≥98% (HPLC), with reported batch purity values of 98.7% and >98% across multiple vendor specifications . The compound is offered as a reference standard for regulatory-compliant applications including Abbreviated New Drug Application (ANDA) method validation and quality control, with traceability against pharmacopeial standards (USP or EP) . In comparison, non-certified alternative internal standards may lack defined purity specifications and regulatory traceability, posing compliance risks during regulatory submission.

Analytical Chemistry Method Validation Reference Standards

Carfilzomib-d8 vs. Carfilzomib-d4: Enhanced Mass Separation Reduces Isotopic Interference

Carfilzomib-d8, as an octa-deuterated compound, provides a +8 Da mass shift (727.96 g/mol) relative to unlabeled carfilzomib (719.91 g/mol), ensuring baseline mass separation from the analyte's natural isotopic envelope . In contrast, a hypothetical Carfilzomib-d4 analog (+4 Da) would exhibit greater potential for isotopic cross-talk due to incomplete mass separation from the M+2 and M+4 natural abundance peaks of the analyte. High-resolution MS quantification of Carfilzomib-d8 confirms isotopic enrichment ≥98 atom % D, with minimal M+7 impurity (m/z 726.95) relative to the target M+8 ion (m/z 727.96) .

Mass Spectrometry Isotopic Purity Quantitative Analysis

Carfilzomib-d8: Documented Clinical PK Study Application Demonstrates Fit-for-Purpose Validation

Carfilzomib-d8 has documented use as the internal standard in clinical pharmacokinetic (PK) studies of carfilzomib, including analysis on Cycle 1 Day 1 with sampling at pre-dose, end of infusion, and 0.25 hours post-infusion . This demonstrated application provides fit-for-purpose validation evidence that the compound performs reliably in human plasma matrix under clinical study conditions. In contrast, alternative internal standards lacking documented carfilzomib-specific clinical application may require de novo method development and full validation, extending timelines and increasing costs.

Clinical Pharmacology Pharmacokinetics Method Validation

Carfilzomib-d8: Validated Application Scenarios for Bioanalytical and Drug Development Workflows


Regulatory-Compliant LC-MS/MS Method Validation for Carfilzomib Bioequivalence Studies

Carfilzomib-d8 serves as the SIL-IS of choice for validating LC-MS/MS methods intended for regulatory submission under FDA and EMA bioanalytical guidance. Its high chemical purity (≥98%) and regulatory traceability align with FDA BMV (2018) requirements for IS selection [1]. The compound's near-identical physicochemical properties to carfilzomib ensure co-elution and equivalent ionization, thereby minimizing matrix effects and enabling robust accuracy/precision profiles required for bioequivalence and pharmacokinetic studies [2].

Clinical Pharmacokinetic (PK) Analysis of Carfilzomib in Multiple Myeloma Trials

Carfilzomib-d8 is validated for use in clinical PK studies involving carfilzomib quantification in human plasma. Documented application includes PK sampling on Cycle 1 Day 1 at pre-dose, end of infusion, and 0.25 hours post-infusion timepoints . The compound's +8 Da mass separation from the analyte eliminates isotopic interference, ensuring accurate quantification even at low nanomolar plasma concentrations required for characterizing carfilzomib's rapid clearance profile.

Quality Control (QC) and Reference Standard for Carfilzomib API and Formulated Drug Product Testing

Carfilzomib-d8 is utilized as a reference standard for Quality Control (QC) applications during carfilzomib API synthesis and formulated drug product manufacturing. It supports Abbreviated New Drug Application (ANDA) method validation and ensures traceability against pharmacopeial standards (USP/EP) . The compound's batch-specific certificate of analysis (CoA) provides verified purity and isotopic enrichment data, satisfying cGMP documentation requirements for commercial production.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

In preclinical development, Carfilzomib-d8 enables precise quantification of carfilzomib in small-volume plasma samples (e.g., 5 µL mouse plasma) following protein precipitation with acetonitrile [3]. The use of a deuterated SIL-IS minimizes matrix effect variability inherent in rodent plasma, thereby improving assay reproducibility across large preclinical study cohorts and supporting toxicokinetic analysis required for IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.